molecular formula C5H9IO2 B14365965 5-(Iodomethyl)oxolan-2-ol CAS No. 90930-88-4

5-(Iodomethyl)oxolan-2-ol

Cat. No.: B14365965
CAS No.: 90930-88-4
M. Wt: 228.03 g/mol
InChI Key: UNHAQFGNMGLFKU-UHFFFAOYSA-N
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Description

5-(Iodomethyl)oxolan-2-ol: is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)oxolan-2-ol typically involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. This reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the desired product . The reaction conditions often include moderate temperatures and the use of a solvent like acetonitrile to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-(Iodomethyl)oxolan-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group in the oxolane ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed:

    Substitution Reactions: Formation of azido or cyano derivatives.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of alcohols or other reduced compounds.

Scientific Research Applications

Chemistry: 5-(Iodomethyl)oxolan-2-ol is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated compounds on biological systems. It serves as a model compound to investigate the interactions of halogens with biomolecules.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for the synthesis of active pharmaceutical ingredients and other bioactive compounds.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)oxolan-2-ol involves its reactivity with nucleophiles and electrophiles. The iodomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as an intermediate. The hydroxyl group in the oxolane ring can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

    5-(Bromomethyl)oxolan-2-ol: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    5-(Chloromethyl)oxolan-2-ol: Contains a chloromethyl group, offering different reactivity compared to the iodomethyl derivative.

    5-(Fluoromethyl)oxolan-2-ol: Features a fluoromethyl group, which imparts unique properties due to the presence of fluorine.

Uniqueness: 5-(Iodomethyl)oxolan-2-ol is unique due to the presence of the iodomethyl group, which is larger and more polarizable compared to other halogens. This results in distinct reactivity patterns and makes the compound particularly useful in specific synthetic applications where iodine’s properties are advantageous .

Properties

CAS No.

90930-88-4

Molecular Formula

C5H9IO2

Molecular Weight

228.03 g/mol

IUPAC Name

5-(iodomethyl)oxolan-2-ol

InChI

InChI=1S/C5H9IO2/c6-3-4-1-2-5(7)8-4/h4-5,7H,1-3H2

InChI Key

UNHAQFGNMGLFKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CI)O

Origin of Product

United States

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